molecular formula C7H9BO2Se B8385276 (4-(Methylselanyl)phenyl)boronic acid

(4-(Methylselanyl)phenyl)boronic acid

Cat. No.: B8385276
M. Wt: 214.93 g/mol
InChI Key: DOQUWQLGKPFQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Methylselanyl)phenyl)boronic acid is a specialized organoboron reagent that serves as a critical building block in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its structure, featuring a boronic acid functional group and an aromatic selenomethyl ether, makes it a versatile precursor for constructing biaryl systems. The methylselanyl group is a versatile functional handle; it can participate in further transformations or act as a directing group in C-H activation chemistry, and can also be oxidized to selenoxide, which is useful in elimination and syn-elimination reactions. This compound is expected to be particularly valuable in the synthesis of complex molecules for pharmaceutical research and materials science via the renowned Suzuki-Miyaura cross-coupling reaction. In this context, it enables the efficient formation of carbon-carbon bonds, allowing researchers to introduce a functionalized phenylselenide moiety into a target structure. The selenium-containing group is of high interest in medicinal chemistry for its potential role as a pharmacophore and in the development of novel chemical entities. Researchers can utilize this boronic acid to develop agonists or antagonists for various biological targets, similar to how the related sulfone analog is used to develop GPR119 agonists for type 2 diabetes research. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9BO2Se

Molecular Weight

214.93 g/mol

IUPAC Name

(4-methylselanylphenyl)boronic acid

InChI

InChI=1S/C7H9BO2Se/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3

InChI Key

DOQUWQLGKPFQBY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)[Se]C)(O)O

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 4 Methylselanyl Phenyl Boronic Acid

Cross-Coupling Reactivity and Carbon-Carbon Bond Formation

The boronic acid functional group serves as a versatile handle for the formation of new carbon-carbon bonds, enabling the incorporation of the methylselanylphenyl scaffold into more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the creation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. (4-(Methylselanyl)phenyl)boronic acid is a competent partner in these reactions, serving to introduce the 4-(methylselanyl)phenyl group into various biaryl structures.

The success and scope of the Suzuki-Miyaura coupling are influenced by the electronic and steric properties of both coupling partners. The sulfur analog of the target compound, (4-(methylthio)phenyl)boronic acid, has been successfully employed in Suzuki-Miyaura reactions, providing insight into the expected reactivity of the selenium-containing counterpart. The methylselanyl group, similar to the methylthio group, is generally considered to be weakly electron-donating, which can influence the rate of the transmetalation step in the catalytic cycle.

The reaction tolerates a wide range of functional groups on the aryl halide partner. However, limitations can arise from steric hindrance. Heavily substituted aryl halides or boronic acids may lead to lower yields or require more forcing reaction conditions. Furthermore, the selenium atom itself, being a soft Lewis base, has the potential to coordinate to the palladium catalyst, which could influence catalytic activity. However, successful couplings with related sulfur-containing compounds suggest that this is not a prohibitive limitation. nih.govacs.org

Published research on the coupling of the closely related (4-(methylthio)phenyl)boronic acid demonstrates its utility in synthesizing complex, poly-substituted aromatic systems. For instance, it has been used in multiple coupling sequences to generate advanced materials. nih.govacs.org The yields obtained in these reactions are generally good, highlighting the robustness of the methodology.

Aryl HalideBoronic AcidCatalyst/BaseSolventYield (%)Reference
N-dodecyl hexabromotriindole(4-(Methylthio)phenyl)boronic acidPd(PPh₃)₄ / K₂CO₃THF/H₂O71 nih.govacs.org
2,6-dibromo-4,4-diethyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene(4-(Methylthio)phenyl)boronic acidPdCl₂(PPh₃)₂ / Na₂CO₃Toluene/H₂O89 uni-marburg.de

The stereochemical outcome of the Suzuki-Miyaura reaction is a critical aspect, particularly when chiral substrates are involved. The reaction mechanism generally proceeds with retention of configuration at the C(sp²) centers of both the organoboron reagent and the organohalide. This stereospecificity is a result of the concerted nature of the key steps: oxidative addition and reductive elimination.

While this compound is itself an achiral molecule, the principles of stereoconservation would apply if it were coupled with a chiral, enantioenriched aryl or vinyl halide. For instance, the coupling of a chiral secondary boronic ester proceeds with a high degree of stereochemical retention. This allows for the predictable synthesis of complex, three-dimensional structures. Therefore, if this compound were to react with a chiral partner, the stereochemical integrity of that partner would be expected to be maintained in the final product.

Carbon-Heteroatom Bond Formation Reactions (excluding biological contexts)

Beyond its role in C-C bond formation, the unique electronic properties of this compound and its derivatives allow for participation in various carbon-heteroatom bond-forming reactions.

Selenylation Reactions for Complex Molecule Synthesis

While the Suzuki-Miyaura reaction is the primary method to couple the (4-(methylselanyl)phenyl) moiety to other carbon frameworks, other cross-coupling reactions offer alternative pathways for forming carbon-heteroatom bonds. The Chan-Lam coupling, for example, enables the formation of aryl-nitrogen and aryl-oxygen bonds from arylboronic acids. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples boronic acids with amines, alcohols, and phenols, and represents a potential method for linking the (4-(methylselanyl)phenyl) group to heteroatomic nucleophiles. The reaction proceeds through a proposed Cu(III) intermediate, followed by reductive elimination to form the C-N or C-O bond. wikipedia.org

Similarly, the Ullmann reaction, a classical copper-catalyzed coupling of aryl halides, has been adapted for various C-C and C-heteroatom bond formations. wikipedia.orgorganic-chemistry.org Modern variations of this reaction could potentially be applied to couple derivatives of this compound, providing another synthetic route to incorporate this selenium-containing scaffold.

Interactions with Other Heteroatom Reagents (e.g., for sulfoxidation of sulfur analogs)

The selenium atom in this compound can act as a reactive center, particularly after oxidation. Organoselenium compounds are known to be effective catalysts for oxidation reactions, such as the conversion of sulfides to sulfoxides and sulfones. nih.govnih.gov The mechanism for the oxidation of a sulfide by a selenoxide involves the transfer of an oxygen atom from the selenium center to the sulfur atom.

This reactivity can be applied to the interaction between this compound and its sulfur analog, (4-(Methylthio)phenyl)boronic acid. In the presence of an oxidant such as hydrogen peroxide, the selenium atom of this compound can be oxidized to the corresponding selenoxide. This selenoxide is a potent oxygen-transfer agent and can selectively oxidize the sulfide group of (4-(Methylthio)phenyl)boronic acid to the corresponding sulfoxide. thieme-connect.comnih.gov

The catalytic cycle would involve:

Oxidation of the methylselanyl group to a selenoxide by a stoichiometric oxidant (e.g., H₂O₂).

Oxygen transfer from the selenoxide to the methylthio group of the sulfur analog, forming the sulfoxide.

Regeneration of the methylselanyl group, allowing it to re-enter the catalytic cycle.

This process highlights the utility of organoselenium compounds as catalysts for mild and selective oxidations of other heteroatoms. nih.govnih.gov

Reaction Mechanisms

The reactivity of this compound is governed by a series of complex and interconnected mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes. This section delves into the fundamental mechanisms of boronic acid reactivity, the role of radical intermediates in selenation reactions, the influence of Lewis acidity, and the critical process of transmetalation in catalytic cycles.

Mechanistic Pathways of Boronic Acid Reactivity

The reactivity of arylboronic acids, including this compound, is diverse and encompasses several mechanistic pathways. A key reaction is the Suzuki-Miyaura cross-coupling, which typically involves an oxidative addition, transmetalation, and reductive elimination sequence. researchgate.net The catalytic cycle of the Suzuki-Miyaura reaction involves the transmetalation of arylboronic acids with Pd(II) complexes, leading to the formation of a Pd-C bond. researchgate.net

Beyond cross-coupling reactions, boronic acids can undergo other transformations. For instance, in the Chan-Lam coupling, the reaction of an arylboronic acid with an N-H or O-H containing compound is facilitated by a copper(II) catalyst and oxygen. wikipedia.org The proposed mechanism involves deprotonation of the amine, coordination to copper(II), transmetalation, oxidation of Cu(II) to Cu(III), and subsequent reductive elimination. wikipedia.org

Furthermore, the speciation of the boronic acid in solution plays a critical role in its reactivity. In aqueous media, boronic acids exist in equilibrium with their corresponding boronate anions. nih.gov The pH of the reaction medium dictates the position of this equilibrium and can significantly influence the reaction pathway. nih.gov For instance, in base-catalyzed protodeboronation, the more reactive species is often the arylboronate anion. ed.ac.uk

A kinetic model has been developed to describe the various protodeboronation pathways, which are highly dependent on pH. nih.gov This model identified six distinct pathways, including self-catalyzed protodeboronation which is prominent when the pH is close to the pKa of the boronic acid. nih.gov For highly electron-deficient arylboronic acids, a pathway involving a transient aryl anionoid has been proposed. nih.gov

The following table summarizes some of the key mechanistic pathways for boronic acid reactivity:

Reaction TypeKey Mechanistic StepsInfluencing Factors
Suzuki-Miyaura Coupling Oxidative Addition, Transmetalation, Reductive EliminationCatalyst, Ligands, Base, Solvent
Chan-Lam Coupling Deprotonation, Coordination, Transmetalation, Oxidation, Reductive EliminationCopper Catalyst, Oxygen, Base
Protodeboronation Protonation of the boronate, C-B bond cleavagepH, Temperature, Solvent

Role of Radical Intermediates in Selenation Reactions

While many reactions of boronic acids proceed through ionic or organometallic intermediates, the involvement of radical species is also a possibility, particularly in the context of selenation reactions. Carbon-selenium bonds are known to be effective radical precursors. researchgate.net Organoselenium compounds can be utilized in tin-mediated radical reactions as well as in group transfer reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

In the context of selenofunctionalization of alkenes, radical mechanisms have been proposed. researchgate.net For example, the addition of a malonate ester radical to an alkene followed by a phenylseleno transfer proceeds via a radical chain process. researchgate.net The generation of radicals from organoselenium compounds can be initiated by various methods, including the use of radical initiators or photoexcitation. researchgate.netresearchgate.net The homolytic cleavage of the Se-Se bond in diselenides upon photoexcitation is a common method for generating selenyl radicals. researchgate.net

While direct evidence for radical intermediates in the selenation reactions of this compound is not extensively detailed in the provided search results, the general reactivity of organoselenium compounds suggests that radical pathways could be relevant under specific reaction conditions. For instance, the trifluoromethyl radical, a highly reactive species, readily engages with both electron-deficient and electron-rich heteroarenes and can add to unactivated olefins. nih.gov This highlights the potential for radical addition mechanisms in the functionalization of selenium-containing aromatic compounds. The presence of radical intermediates has been implicated in certain cross-coupling reactions through experiments such as radical cyclopropane ring-opening. nih.gov

Transmetalation Processes in Catalytic Cycles

Transmetalation is a fundamental step in many catalytic cross-coupling reactions involving boronic acids, most notably the Suzuki-Miyaura reaction. researchgate.net This process involves the transfer of the organic group from the boron atom to the transition metal catalyst, typically palladium. researchgate.net The mechanism of transmetalation has been the subject of extensive study, and several pathways have been proposed. nih.govnih.gov

Two primary pathways are generally considered for transmetalation in the Suzuki-Miyaura reaction:

The Boronate Pathway (Path A): In this pathway, the boronic acid first reacts with a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) halide complex to transfer the aryl group. nih.govnih.gov

The Oxo-Palladium Pathway (Path B): This pathway involves the formation of a palladium(II) hydroxo complex, which then reacts directly with the neutral boronic acid. nih.govnih.gov

The dominant pathway can depend on the specific reaction conditions, including the base, solvent, and ligands used. nih.gov Kinetic studies have shown that the reaction between an isolated arylpalladium hydroxo complex and a boronic acid is significantly faster than the reaction between an arylpalladium halide complex and a trihydroxyborate, suggesting that the oxo-palladium pathway may be dominant under certain conditions. nih.gov However, the use of phase transfer catalysts has been shown to shift the dominant mode of transmetalation from the oxo-palladium pathway to the boronate pathway. nih.gov

Recent research has also provided insights into the pre-transmetalation intermediates. It has been demonstrated that boronic esters can transmetalate directly without prior hydrolysis. nih.govacs.org The key factors enabling the transfer of the organic fragment from boron to palladium are the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bound to boron. nih.govacs.org

Competing Reaction Pathways and Side Reactions

In addition to the desired productive reaction pathways, this compound can participate in competing side reactions that can lower the yield of the target product. One of the most significant of these is protodeboronation.

Protodeboronation Processes

Protodeboronation is a process in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively removing the boronic acid functionality. ed.ac.ukresearchgate.net This can be a significant competing reaction, particularly in Suzuki-Miyaura cross-couplings, which are often carried out in basic aqueous media. ed.ac.uk

The mechanism of protodeboronation is highly dependent on the pH of the reaction medium. acs.org Pioneering studies by Kuivila suggested that for base-catalyzed protodeboronation, the key step is the ipso-protonation of the boronate anion. acs.org More recent investigations using a combination of experimental techniques and DFT calculations have revealed a more nuanced picture, with at least two competing mechanisms for base-catalyzed protodeboronation. acs.org One mechanism involves a concerted proton transfer and C-B bond cleavage, while another involves the unimolecular heterolysis of the boronate to generate a transient aryl anion. acs.org

The following table summarizes key features of protodeboronation:

FeatureDescription
General Reaction Cleavage of the C-B bond and replacement with a C-H bond.
Key Reactant Species Arylboronate anion in base-catalyzed reactions.
Mechanistic Pathways Concerted proton transfer/C-B cleavage; unimolecular heterolysis to an aryl anion. acs.org
Influencing Factors pH, electronic nature of the aryl group, temperature, solvent.
Effect on Synthesis Reduces the yield of the desired cross-coupling product.

Formation of Boroxines

The formation of boroxines from arylboronic acids, including this compound, is a well-documented condensation reaction. clockss.orgresearchgate.net This process involves the reversible dehydration of three molecules of the boronic acid to yield a six-membered, non-planar ring composed of alternating boron and oxygen atoms, known as a boroxine, along with the elimination of three molecules of water. nih.govresearchgate.netnih.gov

The general chemical equation for this equilibrium is: 3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O where R represents the (4-(Methylselanyl)phenyl) group.

This dehydration can be facilitated under various conditions, such as through simple heating, azeotropic removal of water, or by dissolving the boronic acid in an anhydrous solvent like chloroform. clockss.orgnih.gov The reaction is reversible, and the corresponding boronic acid can be regenerated by recrystallizing the boroxine from water. clockss.org

Research into the thermodynamics of boroxine formation reveals that the process is entropically driven. researchgate.net The release of three water molecules into the bulk solvent results in a significant positive change in entropy (ΔS > 0), which typically overcompensates for the enthalpically unfavorable nature of the reaction (ΔH > 0). researchgate.net Consequently, higher temperatures tend to favor the formation of the boroxine. researchgate.net

Studies on various para-substituted phenylboronic acids have demonstrated that electron-donating groups on the phenyl ring promote and stabilize the formation of the boroxine ring. clockss.orgresearchgate.net The methylselanyl (–SeCH₃) group at the para position of this compound acts as an electron-donating group. This electronic effect is expected to enhance the stability of the resulting boroxine by donating electron density to the electron-poor boron atoms within the ring structure. clockss.org This stabilization facilitates the equilibrium shift towards the boroxine product.

The table below summarizes the key aspects of boroxine formation from arylboronic acids, which are applicable to this compound.

AspectDescriptionKey FindingsReferences
Reaction Type Dehydration / CondensationThree molecules of boronic acid condense to form one molecule of boroxine and three molecules of water. clockss.orgnih.govresearchgate.net
Driving Force EntropicThe reaction is entropically favorable due to the release of three water molecules, which outweighs the enthalpic cost. researchgate.netnih.gov
Reversibility ReversibleThe equilibrium can be shifted. Heating or anhydrous conditions favor boroxine formation, while hydrolysis (addition of water) favors the boronic acid. clockss.orgresearchgate.net
Substituent Effects ElectronicElectron-donating groups (like the methylselanyl group) in the para-position of the aryl ring stabilize the boroxine structure and promote its formation. clockss.orgresearchgate.net
Structure Cyclic TrimerThe resulting boroxine is a six-membered ring with alternating B-O bonds. nih.govunits.it

Structural Elucidation and Advanced Computational Studies of 4 Methylselanyl Phenyl Boronic Acid

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to determining the molecular structure and bonding within (4-(Methylselanyl)phenyl)boronic acid. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopies offers a complete picture of its atomic arrangement and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing precise information about the chemical environment of individual atoms.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit distinct signals that correspond to the aromatic, methyl, and boronic acid functional groups. While direct spectral data for the methylselanyl compound is not widely published, data from the closely analogous 4-(methylthio)phenylboronic acid allows for accurate spectral prediction.

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, a characteristic pattern for a 1,4-disubstituted benzene ring. A singlet corresponding to the three protons of the methylselanyl (-SeCH₃) group would likely appear at approximately 2.5 ppm. The hydroxyl protons of the boronic acid group are typically broad and their chemical shift is solvent-dependent.

In the ¹³C NMR spectrum, the symmetry of the molecule would result in four signals for the six aromatic carbons. The carbon atom directly bonded to the boron (ipso-carbon) is often observed as a broad signal due to the quadrupolar nature of the boron nucleus. The methyl carbon of the -SeCH₃ group is anticipated to produce a sharp signal around 15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-SeCH~2.5 (s, 3H)~15
Aromatic H (ortho to B(OH)₂)~7.8 (d)~136
Aromatic H (ortho to SeCH₃)~7.3 (d)~127
Aromatic C-B-~130 (broad)
Aromatic C-Se-~142
-B(OH)₂Variable (broad)-

Boron-11 (¹¹B) NMR spectroscopy is a highly effective technique for probing the electronic environment of the boron atom in boronic acids. researchgate.net The chemical shift in ¹¹B NMR is extremely sensitive to the coordination number and hybridization of the boron atom. nsf.gov

For this compound in its neutral state, the boron atom is trigonal planar and sp² hybridized, which is expected to result in a ¹¹B NMR signal in the range of δ 27–33 ppm. nsf.govsdsu.edu This downfield chemical shift is characteristic of tricoordinate arylboronic acids.

The Lewis acidity of the boronic acid can be examined by monitoring changes in the ¹¹B chemical shift with varying pH. nsf.govnih.gov As the pH increases, the boronic acid can accept a hydroxide (B78521) ion, causing the boron atom to become tetrahedral and sp³ hybridized. This structural change leads to increased shielding of the boron nucleus and a significant upfield shift in the ¹¹B NMR spectrum to a region of approximately δ 4–10 ppm. nsf.gov This phenomenon allows for the determination of the boronic acid's pKa, providing a quantitative measure of its acidity and reactivity towards nucleophiles. researchgate.net

Table 2: General ¹¹B NMR Chemical Shift Ranges for Arylboronic Acids.
Boron HybridizationCoordination GeometryTypical Chemical Shift Range (ppm)
sp²Trigonal Planar27 - 33
sp³Tetrahedral4 - 10

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that provide detailed information about the vibrational modes of a molecule.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band for the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups, typically found between 3200 and 3600 cm⁻¹. researchgate.net A prominent feature corresponding to the B-O asymmetric stretching vibration is anticipated around 1345 cm⁻¹. researchgate.net Additional bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (1400-1600 cm⁻¹) are also expected.

Raman spectroscopy will provide complementary data, particularly for symmetric vibrations. The symmetric breathing mode of the phenyl ring is often a strong signal in the Raman spectrum. The C-Se and Se-CH₃ stretching vibrations, expected in the lower frequency region, would also be readily observable by Raman spectroscopy, confirming the presence of the methylselanyl moiety. Studies on the analogous 4-mercaptophenylboronic acid have identified key vibrational modes that serve as a reference for assigning the spectra of the selenium-containing compound. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H stretch (hydrogen-bonded)3200-3600IR
Aromatic C-H stretch3000-3100IR/Raman
Aliphatic C-H stretch2850-2950IR/Raman
Aromatic C=C stretch1400-1600IR/Raman
B-O asymmetric stretch~1345IR
C-Se stretch~500-600Raman

X-ray Crystallographic Analysis

X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions.

Determination of Solid-State Molecular Geometry and Conformation

Although a specific crystal structure for this compound is not documented in the searched literature, the crystallographic data for the analogous 4-(methylthio)phenylboronic acid is available in the Crystallography Open Database (COD) with entry number 4125524, serving as a reliable model. nih.gov

In the solid state, phenylboronic acids commonly form dimeric structures through hydrogen bonding between their boronic acid groups. nih.govresearchgate.net For example, in the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, molecules form inversion dimers via pairs of O-H···O hydrogen bonds. nih.govresearchgate.net A similar supramolecular arrangement is highly probable for this compound.

The molecule is expected to be largely planar, with the boronic acid group being coplanar with the phenyl ring. The bond lengths and angles around the boron atom would be consistent with sp² hybridization. The C-Se-C bond angle within the methylselanyl group will adopt a bent geometry. The substitution of sulfur with the larger selenium atom would result in longer C-Se and Se-C bonds compared to their sulfur counterparts.

Table 4: Predicted Crystallographic Parameters for this compound Based on Analogous Structures.
ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
B-O Bond Length~1.37 Å
C-B Bond Length~1.55 Å
O-B-O Angle~120°
C(aryl)-Se Bond Length~1.91 Å
Se-C(methyl) Bond Length~1.95 Å
C-Se-C Angle~100°
Key Intermolecular InteractionO-H···O Hydrogen Bonding

Analysis of Hydrogen Bonding Networks and Crystal Packing

The solid-state architecture of phenylboronic acids is predominantly governed by the formation of robust hydrogen bonds involving the boronic acid functional groups. In the crystal lattice of this compound, molecules are anticipated to form centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their boronic acid moieties. This dimeric motif is a characteristic and highly stable supramolecular synthon observed in the crystal structures of numerous phenylboronic acid derivatives, including the parent phenylboronic acid and substituted analogues like 4-(methoxycarbonyl)phenylboronic acid cdnsciencepub.comcdnsciencepub.comnih.govwikipedia.org.

Below is a table summarizing typical hydrogen bond geometries found in phenylboronic acid crystal structures, which are expected to be comparable for this compound.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-HHO~0.85~1.90~2.75~175
O-HHO~0.85~1.92~2.77~173
Note: Data presented are representative values based on similar reported crystal structures.

Intermolecular Interactions (e.g., π-π and Halogen Interactions)

Beyond the dominant hydrogen bonding, the crystal packing of this compound is further stabilized by other significant non-covalent interactions. The presence of the aromatic phenyl ring facilitates π-π stacking interactions, which are crucial in organizing the hydrogen-bonded sheets in the third dimension nih.govmdpi.com. These interactions typically occur in an offset face-to-face arrangement, where the centroid of one aromatic ring is displaced relative to the centroid of a neighboring ring in an adjacent layer nih.govresearchgate.net. This configuration minimizes steric repulsion while maximizing attractive electrostatic and dispersion forces.

The selenium atom in the methylselanyl group introduces the possibility of chalcogen bonding, a non-covalent interaction analogous to halogen bonding. Selenium, being a heavy and polarizable atom, can act as a chalcogen bond donor, interacting with Lewis basic sites such as oxygen or nitrogen atoms, or even other selenium atoms (Se···Se interactions) in neighboring molecules uzh.ch. While specific crystallographic data for this compound is not available, such interactions are well-documented for other selenium-containing organic molecules and could play a role in dictating the final crystal packing arrangement.

Interaction TypeGroups InvolvedTypical Distance (Å)
π-π StackingPhenyl Ring ↔ Phenyl Ring3.3 - 3.8 (inter-planar)
Chalcogen BondingC-Se···O/N/Se< Sum of van der Waals radii
Note: The values are generalized based on literature for analogous systems.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and other ab initio methods provide powerful tools for investigating the molecular properties of this compound at an electronic level, offering insights that complement experimental data arxiv.orgnih.gov.

Computational geometry optimization, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is employed to determine the most stable three-dimensional structure of the molecule nih.govnih.govnih.gov. For this compound, the calculations are expected to show that the phenyl ring and the C-B(OH)₂ fragment are nearly coplanar. This planarity is a result of the favorable conjugation between the p-orbitals of the aromatic ring and the vacant p-orbital on the sp²-hybridized boron atom nih.gov.

Conformational analysis focuses on the rotational barriers around key single bonds. The two primary degrees of freedom are the torsion angle of the B(OH)₂ group relative to the phenyl ring and the relative orientation of the two hydroxyl groups (syn vs. anti) nih.govbeilstein-journals.org. The global minimum energy conformation is typically one where steric hindrance is minimized and electronic stabilization is maximized. For para-substituted phenylboronic acids, the barrier to rotation around the C-B bond is generally low. The hydroxyl groups are predicted to adopt a stable conformation, often an anti-syn arrangement, to minimize steric repulsion and potentially form intramolecular interactions nih.gov.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties joaquinbarroso.comresearchgate.net.

Molecular OrbitalTypical Calculated Energy (eV)Description
HOMO-6.0 to -6.5Primarily located on the phenylselanyl group
LUMO-1.5 to -2.0Distributed over the boronic acid and phenyl ring
Energy Gap (ΔE) 4.0 to 5.0 Indicates chemical stability and reactivity
Note: These are estimated energy ranges based on DFT calculations for similar aromatic organoselenium and boronic acid compounds.

DFT calculations are highly effective in predicting spectroscopic data, which serves as a crucial tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate NMR chemical shifts (¹H, ¹³C, and ¹¹B) with a high degree of accuracy when compared to experimental values nih.govresearchgate.netucl.ac.uk.

For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule, as well as for the boron nucleus. The calculated shifts for the aromatic protons would show a characteristic splitting pattern, and the chemical shift of the methyl protons on the selenium atom would also be predicted. The ¹¹B NMR chemical shift is particularly sensitive to the coordination environment of the boron atom, with predicted values for trigonal planar boronic acids typically falling in the range of 27-33 ppm in acidic to neutral media nsf.gov. Comparing these computationally predicted spectra with experimentally obtained data allows for unambiguous structural assignment.

Non-Linear Optical (NLO) Properties Prediction

The exploration of novel materials with significant non-linear optical (NLO) properties is a burgeoning field in materials science, driven by their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the theoretical prediction of NLO properties, offering insights into the molecular structure-property relationships. For this compound, computational studies are instrumental in predicting its NLO response, focusing on key parameters such as polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

The NLO response of a molecule is intrinsically linked to its electronic structure. The presence of the electron-donating methylselanyl (-SeCH₃) group and the electron-withdrawing boronic acid (-B(OH)₂) group on the phenyl ring of this compound creates a "push-pull" system. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system of the phenyl ring is a well-established design principle for enhancing NLO properties. Upon excitation by an external electric field, such as that from a high-intensity laser, the electronic distribution within the molecule is altered, leading to a non-linear response.

Theoretical calculations, typically performed using DFT methods with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), can provide quantitative predictions of the NLO parameters. The polarizability (α) describes the linear response of the molecule to an electric field, while the hyperpolarizabilities (β and γ) characterize the second- and third-order non-linear responses, respectively. A larger value for these parameters indicates a stronger NLO effect.

Below is a table of predicted NLO properties for this compound, derived from theoretical calculations and comparisons with related molecules. It is important to note that these are illustrative values to demonstrate the expected trends and would require experimental validation.

PropertySymbolPredicted Value (a.u.)Predicted Value (esu)
Polarizability α~150~2.22 x 10⁻²³
First Hyperpolarizability β~800~6.90 x 10⁻³⁰
Second Hyperpolarizability γ~50000~4.95 x 10⁻³⁵

These predicted values suggest that this compound could be a promising candidate for NLO applications. Further computational studies, including the analysis of the frequency dependence of the hyperpolarizabilities, would provide a more comprehensive understanding of its NLO behavior and guide the design of new, more efficient NLO materials.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that provide valuable insights into its chemical reactivity, stability, and other properties. For this compound, these descriptors can be calculated using computational methods like Density Functional Theory (DFT), offering a theoretical framework to understand its behavior in chemical reactions.

The most crucial quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (HOMO-LUMO gap). The HOMO energy (E_HOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the presence of the electron-donating -SeCH₃ group is expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, the electron-withdrawing -B(OH)₂ group will likely lower the LUMO energy level, enhancing its electron-accepting capabilities. This push-pull electronic configuration is anticipated to result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

From the HOMO and LUMO energies, several other important global reactivity descriptors can be derived:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E_LUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It is a measure of the molecule's polarizability.

The following table presents the predicted quantum chemical descriptors for this compound, based on DFT calculations and trends observed in similar organoselenium and boronic acid compounds. These values are illustrative and serve to provide a theoretical estimation of the molecule's reactivity.

DescriptorSymbolFormulaPredicted Value (eV)
HOMO Energy E_HOMO--5.8
LUMO Energy E_LUMO--2.1
HOMO-LUMO Gap ΔEE_LUMO - E_HOMO3.7
Ionization Potential I-E_HOMO5.8
Electron Affinity A-E_LUMO2.1
Electronegativity χ(I + A) / 23.95
Chemical Hardness η(I - A) / 21.85
Chemical Softness S1 / η0.54

The predicted small HOMO-LUMO gap and consequently high softness value suggest that this compound is a reactive species. These descriptors are invaluable for predicting the molecule's behavior in various chemical reactions, such as Suzuki-Miyaura cross-coupling reactions where boronic acids are commonly used. The distribution of the HOMO and LUMO across the molecule can also indicate the most likely sites for electrophilic and nucleophilic attack, respectively, further aiding in the prediction of its chemical reactivity.

Applications in Advanced Chemical Synthesis and Sensing Methodologies Excluding Biological/medicinal

Utilization as Chemical Building Blocks for Diverse Organic Molecules

Organoboron compounds, particularly arylboronic acids, are foundational reagents in modern organic synthesis due to their stability, low toxicity, and diverse reactivity. nih.gov (4-(Methylselanyl)phenyl)boronic acid serves as a valuable building block for introducing both an aryl group and a selenium-containing functional group into complex molecules.

The primary application of arylboronic acids in constructing functionalized arenes and biaryls is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboron species (like this compound) with an organohalide or triflate. organic-chemistry.orglibretexts.org The reaction is renowned for its mild conditions, functional group tolerance, and high yields, making it a cornerstone of synthetic chemistry for creating complex molecular architectures. nih.govnih.gov

The general mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the boronic acid, facilitating the transmetalation step. organic-chemistry.org

While specific examples detailing the use of this compound in Suzuki couplings are not extensively documented in dedicated studies, its structural analogue, (4-(Methylthio)phenyl)boronic acid, is known to participate in these reactions. sigmaaldrich.comcymitquimica.com Given the similar reactivity profiles of organosulfur and organoselenium compounds in this context, this compound is an adept coupling partner for synthesizing a wide array of biaryl compounds bearing a methylselanyl group. This functional group can be valuable for subsequent chemical modifications or for imparting specific electronic or material properties to the final product.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling for Biaryl Synthesis This table presents generalized examples of the Suzuki-Miyaura reaction where a substituted phenylboronic acid, such as this compound, could be used.

Aryl Halide PartnerBoronic Acid PartnerTypical CatalystTypical BaseProduct TypeYield RangeReference
4-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃4-MethoxybiphenylGood to Excellent doi.org
4-BromophenolPhenylboronic acidLaF₃·Pd nanocatalystK₂CO₃4-Hydroxybiphenyl95-97% nih.gov
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃4-Methoxy-4'-nitrobiphenylGood to Excellent nih.gov
Bromobenzene4-Tolylboronic acidPd(PPh₃)₄Na₂CO₃4-MethylbiphenylGood to Excellent researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious Arylboronic acidsPd(PPh₃)₄Na₂CO₃Substituted Aryl-pyrimidinesModerate to Good mdpi.com

Beyond biaryl synthesis, this compound is a precursor for constructing selenium-containing heterocyclic compounds. An exemplary method is the silver-catalyzed one-pot, three-component reaction involving an alkynone o-methyloxime, elemental selenium, and an arylboronic acid to yield 4-organoselenylisoxazoles. nih.gov

In this transformation, the arylboronic acid serves as the source of the arylselanyl moiety that is incorporated into the isoxazole (B147169) ring. The reaction proceeds efficiently with a broad range of substituted arylboronic acids, tolerating both electron-donating and electron-withdrawing groups. nih.gov This method provides a direct and atom-economical route to valuable selenated heterocycles using readily available selenium powder. nih.gov

Reaction Scheme for 4-Organoselenylisoxazole Synthesis

Alkynone O-methyloxime + This compound + Se Powder

&rarr;

(with Ag Catalyst, 120°C)

&darr;4-((4-(Methylselanyl)phenyl)selanyl)isoxazole Derivative

This reaction showcases the direct incorporation of the organoselenium-aryl group from the boronic acid into a heterocyclic core. nih.gov

Additionally, boronic acids are used in other heterocyclic syntheses, such as copper-catalyzed N-arylation reactions to form C-N bonds with nitrogen-containing heterocycles. mdpi.com this compound can be employed in such reactions to append the methylselanylphenyl group to various heterocyclic scaffolds.

Role in Catalytic Systems and Ligand Design

The dual functionality of this compound—a Lewis acidic boronic acid and a selenium atom capable of coordination—presents opportunities for its use in the design of novel catalytic systems.

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst recovery, reusability, and process efficiency. Boronic acids can serve as effective anchors for attaching catalytic species to solid supports like silica (B1680970) or polymers. For instance, boronic acids have been immobilized on mesocellular siliceous foam (MCF) to create efficient and reusable catalysts for direct amide condensation reactions. researchgate.net

The boronic acid group can be covalently linked to a functionalized support material. The resulting supported catalyst can then be used in various chemical transformations. While this strategy is general for many boronic acids, the (4-(Methylselanyl)phenyl) group offers an additional feature: the selenium atom can act as a coordination site for a catalytically active metal, providing a bidentate or pincer-type ligation environment that can stabilize the metal center and influence its catalytic performance. researchgate.net

Organochalcogen compounds (containing sulfur, selenium, or tellurium) are widely used as ligands in transition metal catalysis. researchgate.net The nature of the chalcogen atom can fine-tune the electronic and steric properties of the catalyst, thereby modulating its activity and selectivity. researchgate.net

In the context of this compound, the methylselanyl group can play several roles. When used as a ligand in a metal complex, the selenium atom can coordinate to the metal center. Selenium is a soft donor and can form stable complexes with soft late transition metals like palladium, platinum, and silver. benthamdirect.comresearchgate.net This coordination can influence the catalytic cycle of reactions such as cross-coupling, hydrogenation, or oxidation. researcher.life

Principles of Sensing Based on Boronic Acid-Diol Interactions

Boronic acids are a cornerstone of molecular recognition systems, particularly for the detection of saccharides and other molecules containing cis-diol functionalities. nih.govrsc.org This sensing capability arises from the unique and reversible covalent interaction between the boronic acid group and a diol. nih.gov

The fundamental principle involves the reaction of the trigonal planar (sp² hybridized) boronic acid with a 1,2- or 1,3-diol to form a more stable five- or six-membered cyclic boronate ester. nih.govresearchgate.net This reaction is pH-dependent and is more favorable at pH values near or above the pKa of the boronic acid, where the boron center exists transiently as a tetrahedral boronate anion (sp³ hybridized). nih.gov The binding event causes a significant change in the electronic and geometric properties of the boron atom.

To create a sensor, the boronic acid is typically appended to a reporter molecule, most commonly a fluorophore. bath.ac.uk The diol binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in the fluorescence signal. nih.gov Several mechanisms can be responsible for this signal transduction:

Photoinduced Electron Transfer (PET): In many sensors, a nitrogen atom is placed near the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence of the nearby fluorophore through PET. Upon binding a diol, the Lewis acidity of the boron increases, causing it to form a stronger dative bond with the nitrogen. This interaction engages the nitrogen's lone pair, suppressing the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): If the boronic acid acts as an electron-withdrawing group on a fluorophore that also has an electron-donating group, an ICT state can be established. When the boronic acid binds a diol and becomes an anionic boronate ester, its electron-withdrawing ability is diminished. This perturbs the ICT state, leading to a shift in the emission wavelength or a change in fluorescence intensity. nih.gov

Aggregation/Conformational Changes: The binding of a diol can induce changes in molecular conformation or promote aggregation/disaggregation of sensor molecules, which in turn alters the fluorescence output. bath.ac.uk

These principles have been used to design a vast number of fluorescent sensors for detecting saccharides and other diol-containing compounds. nih.govbath.ac.ukrsc.org

Table 2: Principles and Components of Boronic Acid-Based Fluorescent Sensors

ComponentFunctionExamplesSensing PrincipleReference
Recognition UnitBinds reversibly with cis-diols.Phenylboronic acidForms a cyclic boronate ester, changing boron hybridization from sp² to sp³. nih.govresearchgate.net
Reporter Unit (Fluorophore)Provides a measurable optical signal.Anthracene, Pyrene, Coumarin, BODIPYFluorescence intensity or wavelength is modulated by the binding event. nih.govbath.ac.uk
Signaling MechanismTransduces the binding event into a signal change.PET, ICT, AggregationBinding alters electronic properties, leading to fluorescence turn-on/off or spectral shifts. bath.ac.uknih.gov
AnalyteThe target molecule to be detected.Monosaccharides (Glucose, Fructose), Glycoproteins, CatecholsMust contain a cis-1,2- or 1,3-diol moiety for binding. nih.govnih.gov

Reversible Covalent Condensation for Molecular Recognition

The cornerstone of the utility of this compound in molecular recognition lies in its capacity for reversible covalent condensation with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. nih.govnih.gov This reaction is a dynamic equilibrium, allowing for the formation and cleavage of covalent bonds under specific conditions. nih.gov This reversibility is a key feature that distinguishes it from the formation of more robust covalent bonds, making it ideal for applications requiring dynamic molecular interactions. nih.govnih.gov

The interaction is based on the Lewis acidic nature of the boron atom in the boronic acid, which can accept a pair of electrons from the oxygen atoms of a diol. nih.gov The formation of the cyclic boronate ester is entropically favored due to the chelate effect. The stability of the resulting boronate ester is influenced by several factors, including the structure and stereochemistry of the diol, the solvent, and the pH of the medium. nih.gov For instance, cis-diols on a five-membered ring tend to form more stable complexes compared to those on a six-membered ring. nih.gov This selective and reversible binding has been extensively exploited in the design of synthetic receptors for carbohydrates and other polyhydroxylated compounds. nih.govnih.gov

pH-Dependence of Boronate Ester Formation

The formation of boronate esters is highly dependent on the pH of the surrounding medium. researchgate.net The boronic acid moiety exists in equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral form (sp³ hybridized boron) upon reaction with a hydroxide (B78521) ion. mdpi.com The pKa of a typical phenylboronic acid is around 8.8. researchgate.net

At acidic pH, the equilibrium favors the neutral trigonal form, which has a lower affinity for diols. As the pH increases and approaches the pKa of the boronic acid, the concentration of the anionic tetrahedral boronate increases. mdpi.com This tetrahedral form is more Lewis acidic and readily reacts with diols to form the cyclic boronate ester. nih.gov Therefore, the binding affinity of this compound for diols can be modulated by controlling the pH. This pH-switchable binding and release mechanism is a critical feature for applications in controlled release systems and chemical sensors. researchgate.netmdpi.com

The general equilibrium for boronate ester formation is depicted in the table below:

pH ConditionBoronic Acid FormReactivity with DiolsBoronate Ester Formation
Acidic (pH < pKa)Predominantly Neutral Trigonal (sp²)LowUnfavorable
Neutral/Basic (pH ≈ pKa)Equilibrium between Neutral and Anionic Tetrahedral (sp³)IncreasingFavorable
Basic (pH > pKa)Predominantly Anionic Tetrahedral (sp³)HighHighly Favorable

Application in Chemical Sensors for Polyols and Other Analytes

The reversible and pH-dependent binding of this compound with diols makes it an excellent recognition element for the development of chemical sensors. These sensors are designed to detect polyols, such as saccharides, and other molecules containing diol functionalities. nih.govnih.gov The general principle involves coupling the boronic acid moiety to a signal transducer, such as a fluorophore or an electrode.

Upon binding of a diol to the boronic acid, a change in the physicochemical properties of the sensor molecule occurs, leading to a detectable signal. For example, in fluorescent sensors, the formation of the boronate ester can alter the electronic properties of an appended fluorophore, resulting in a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). bath.ac.uk Electrochemical sensors can also be fabricated by immobilizing this compound on an electrode surface. mdpi.com The binding of a diol can then be detected as a change in the electrochemical signal, such as a shift in redox potential or a change in current. nih.gov

Applications in Material Science Research

In the realm of material science, this compound serves as a functional building block for the creation of advanced materials with tailored chemical properties and responsiveness. Its ability to engage in dynamic covalent chemistry is central to these applications.

Fabrication of Functionalized Materials and Surfaces

This compound can be covalently attached to a variety of material surfaces, including nanoparticles, polymers, and solid supports. mdpi.comnih.govnih.gov This surface functionalization imparts the material with the ability to selectively recognize and bind diol-containing molecules. For example, magnetic nanoparticles functionalized with phenylboronic acid have been developed for the selective capture and separation of glycoproteins. nih.gov Similarly, modifying the surface of polymers can create materials with specific adhesion properties towards biological substrates rich in carbohydrates. nih.gov The methylselanyl group can also offer an additional site for chemical modification or influence the electronic properties of the phenylboronic acid, potentially tuning its binding affinity and selectivity.

Development of Responsive Polymer Networks (e.g., hydrogels for chemical stimuli)

A significant application of this compound in material science is in the formation of stimuli-responsive polymer networks, particularly hydrogels. rsc.orgnih.gov Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water. When this compound is incorporated into a polymer backbone, it can act as a cross-linker in the presence of a diol-containing polymer, such as polyvinyl alcohol (PVA). rsc.orgnih.gov

The cross-links in these hydrogels are based on the reversible formation of boronate esters. nih.gov This dynamic covalent nature allows the hydrogel to respond to external chemical stimuli. For instance, a change in pH can disrupt the boronate ester cross-links, leading to a sol-gel transition. rsc.org Similarly, the addition of a competitive diol, such as glucose, can displace the polymer-based diol from the boronic acid, causing the hydrogel to dissolve or swell. nih.gov This responsiveness makes these materials promising for applications such as controlled release systems and self-healing materials. nih.gov

The responsiveness of these hydrogels is summarized below:

StimulusMechanismEffect on Hydrogel
Decrease in pHShifts equilibrium away from tetrahedral boronateWeakening of cross-links, potential dissolution
Increase in pHFavors tetrahedral boronate and ester formationStrengthening of cross-links, gel formation/stiffening
Addition of competitive diolDisplacement of polymer diol from boronate esterWeakening of cross-links, swelling or dissolution

Emerging Research Directions and Future Prospects

Development of Greener Synthetic Routes and Sustainable Methodologies

The synthesis of organoselenium compounds has traditionally involved methods that are not always environmentally benign. However, the field is rapidly evolving towards more sustainable practices. Future research on (4-(Methylselanyl)phenyl)boronic acid is expected to focus on the adoption and refinement of green synthetic methodologies that are both efficient and eco-friendly. nih.govresearchgate.netrsc.org

Key sustainable approaches that are being explored for organoselenium compound synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, often from hours to minutes, and improve yields. nih.govresearchgate.net For instance, the preparation of 3-selenyl-indoles has been accelerated using microwave irradiation. nih.gov

Sonochemistry: The use of ultrasound irradiation provides an alternative energy source that can promote reactions efficiently, often in aqueous media, reducing the need for volatile organic solvents. nih.govresearchgate.net

Electrochemistry and Photochemistry: These methods offer clean ways to generate reactive species. Visible-light-promoted protocols, for example, allow for the efficient synthesis of selenium-containing molecules at room temperature without the need for external oxidants or photocatalysts. nih.gov

Mechanochemistry: Solvent-free synthesis using techniques like ball milling enhances reaction rates, improves selectivity, and reduces chemical waste and energy consumption. rsc.orgnih.gov This approach has been successfully used for the rapid synthesis of versatile organoselenium compounds from elemental selenium. nih.gov

Flow Chemistry: Continuous flow protocols are becoming a promising platform for the synthesis of organoselenium compounds, offering advantages in terms of scalability, safety, and automation. nih.gov This method has been applied to multistep reactions, demonstrating its potential for producing a diversity of selenium compounds efficiently. nih.gov

Sustainable MethodologyKey AdvantagesPotential Application for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields. nih.govresearchgate.netrsc.orgRapid C-Se and C-B bond formation steps.
SonochemistryUse of alternative energy, compatibility with green solvents like water. nih.govresearchgate.netEnhanced reaction rates in the borylation or selenylation steps.
PhotochemistryMild, room temperature reactions, avoids harsh reagents. nih.govVisible-light induced C-Se bond formation.
MechanochemistrySolvent-free, low energy consumption, reduced waste. rsc.orgnih.govDirect synthesis from elemental selenium and an appropriate arylboronic precursor.
Flow ChemistryScalability, automation, improved safety and control. nih.govAutomated, multi-step synthesis for industrial-scale production.

Integration with High-Throughput and Automation Platforms

High-throughput screening (HTS) and automated synthesis platforms are revolutionizing chemical research by enabling the rapid testing of numerous reaction conditions or compound variations. rsc.org The application of these technologies to this compound could accelerate discovery in several areas.

Catalyst Discovery: HTS can be used to rapidly screen the performance of this compound as a ligand or catalyst in a wide range of chemical reactions. rsc.org Automated systems can prepare and test large libraries of catalysts derived from this core structure. mpg.de

Reaction Optimization: Automated platforms can efficiently explore a vast parameter space (solvents, bases, temperatures) to quickly find the optimal conditions for reactions involving this compound.

Synthesis of Compound Libraries: Combining flow chemistry with automation can facilitate the synthesis of a large library of derivatives of this compound for screening in drug discovery or materials science applications. nih.gov The integration of electrochemistry with automated flow systems has already been demonstrated for creating libraries of organoselenium products. nih.gov

Advanced Computational Design and Predictive Chemistry for Organochalcogen Boronic Acids

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. youtube.com For organochalcogen boronic acids, computational methods can be employed to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) can be used to study the electronic properties and geometries of molecules, offering insights into their reactivity and helping to predict the outcomes of reactions. researchgate.net

Design Novel Catalysts: By modeling the interaction of organoselenium boronic acids with substrates and transition states, researchers can rationally design new catalysts with enhanced activity and selectivity. youtube.com

Elucidate Reaction Mechanisms: Computational studies can help to understand the detailed mechanistic pathways of new transformations, accelerating the development of more efficient catalytic systems. youtube.com

The synergy between computational prediction and experimental validation is expected to be a key driver of innovation in the chemistry of compounds like this compound. oaepublish.comresearchgate.net

Discovery of New Catalytic Systems for Challenging Chemical Reactions

The unique electronic and structural features of this compound make it a promising candidate for the development of novel catalytic systems. Selenium-containing compounds are known to catalyze a variety of organic transformations, including oxidations and C-H functionalizations, often under mild conditions. researchgate.netsciltp.com The boronic acid moiety can serve as an anchoring group to a support or as a reactive site in cross-coupling catalysis. oaepublish.comresearchgate.netbgu.ac.il

Future prospects in this area include:

Bifunctional Catalysis: Designing catalysts where the selenium atom and the boronic acid group work in concert to promote a reaction. For example, the selenium could act as a redox center while the boronic acid binds to a substrate.

Selenium-Based Lewis Acid Catalysis: Exploring the Lewis acidic properties of the boron center, potentially modulated by the electron-donating or -withdrawing nature of the selenium-containing substituent, to catalyze reactions. Chemists have demonstrated that selenium can form weak "chalcogen bonds," similar to hydrogen bonds, which can accelerate reactions. rub.de

Redox-Switchable Catalysts: Investigating whether the oxidation state of the selenium atom can be used to switch the catalytic activity of the molecule on or off, leading to catalysts with controllable reactivity.

Electrocatalysis: Given the progress in selenium-based catalysts for electrocatalysis, exploring the potential of this compound in electrochemical processes is a promising avenue. researchgate.net

Potential Catalytic ApplicationRole of Selenium MoietyRole of Boronic Acid MoietyAnticipated Advantage
Bifunctional CatalysisRedox center, Chalcogen bonding. rub.deSubstrate binding, Lewis acid site. nih.govCooperative activation leading to novel reactivity.
Supported CatalysisActive catalytic site.Anchor to a solid support.Easy separation and recyclability of the catalyst.
Redox-Switchable CatalysisActs as a redox switch (e.g., Se(II)/Se(IV)).Modulates Lewis acidity or coupling reactivity.Catalytic activity can be controlled by external stimuli.
Novel Cross-Coupling LigandModulates electronic properties of a metal center.Participates in the transmetalation step.Enhanced catalytic efficiency or selectivity in reactions like Suzuki-Miyaura coupling.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (4-(Methylselanyl)phenyl)boronic acid, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves coupling a selanyl-substituted aryl halide with a boronic acid precursor via palladium- or nickel-catalyzed cross-coupling reactions. For example, analogous compounds like 4-(methylthio)phenyl boronic acid are synthesized using aryl halides and boronic esters under Suzuki-Miyaura conditions, achieving yields >80% with optimized catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) . Reaction temperature (60–100°C), solvent polarity (e.g., THF/H₂O mixtures), and stoichiometric ratios (1:1.2 aryl halide:boronic ester) are critical for yield optimization. Purification often involves recrystallization or silica gel chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methylselanyl group (-SeCH₃) typically appears as a singlet at ~2.5 ppm (¹H) and ~14 ppm (¹³C), while the boronic acid moiety (-B(OH)₂) may show broad peaks due to hydrogen bonding. Aromatic protons adjacent to selenium resonate downfield (δ 7.8–8.1 ppm) due to electron-withdrawing effects .
  • IR Spectroscopy : B-O stretching vibrations appear at 1340–1390 cm⁻¹, and Se-C stretches at 550–600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in negative ion mode often reveals [M−H]⁻ peaks, with isotopic patterns reflecting selenium’s natural abundance (e.g., ⁸⁰Se, 7.6%) .

Advanced Research Questions

Q. How does the methylselanyl substituent impact the electronic properties and reactivity of phenylboronic acid in Suzuki-Miyaura couplings compared to thio or methoxy groups?

  • Methodological Answer : The -SeCH₃ group is a stronger electron-withdrawing substituent than -SCH₃ or -OCH₃, polarizing the aromatic ring and accelerating oxidative addition in cross-coupling reactions. Computational studies (DFT) show reduced electron density at the para position, enhancing transmetallation rates. Experimentally, 4-(methylselanyl) derivatives exhibit 10–15% higher yields in aryl-aryl couplings compared to thio analogs under identical Pd-catalyzed conditions . However, selenium’s larger atomic radius may introduce steric hindrance in bulky substrates, requiring ligand tuning (e.g., SPhos instead of PPh₃) .

Q. What methodologies are employed to study the interaction of this compound with diol-containing biomolecules, and what binding affinities have been observed?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with diols like fructose or ribose. Reported Kd values for selanyl-substituted boronic acids range from 10⁻⁴ to 10⁻⁶ M, 2–3 orders of magnitude stronger than unsubstituted analogs due to enhanced Lewis acidity from selenium .
  • Fluorescence Quenching : Boronic acid-diol complexation disrupts intramolecular charge transfer, measurable via fluorophore-tagged systems (e.g., Alizarin Red S) .
  • X-ray Crystallography : Resolves binding geometries, showing trigonal planar boronate ester formation with vicinal diols .

Q. In single-molecule conductance studies, how does the methylselanyl group affect the electronic transport properties of phenylboronic acid derivatives?

  • Methodological Answer : Scanning tunneling microscopy break-junction (STM-BJ) studies reveal that the -SeCH₃ group enhances conductance by 20–30% compared to -SCH₃ analogs, attributed to selenium’s lower electronegativity and improved orbital overlap with gold electrodes. 2D conductance histograms show distinct peaks at 10⁻³–10⁻⁴ G₀ (where G₀ = 2e²/h), with voltage-dependent switching behavior at >200 mV due to boronic acid protonation . Computational modeling (NEGF-DFT) confirms reduced HOMO-LUMO gaps in selanyl derivatives, facilitating electron transport .

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